molecular formula C4H9NO3S B13517696 (3R)-oxolane-3-sulfonamide

(3R)-oxolane-3-sulfonamide

Cat. No.: B13517696
M. Wt: 151.19 g/mol
InChI Key: GMAXVRALICXRLK-SCSAIBSYSA-N
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Description

(3R)-oxolane-3-sulfonamide is a chiral sulfonamide compound featuring an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the sulfonamide group and the chiral center at the 3-position of the oxolane ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (3R)-oxolane-3-sulfonamide typically begins with commercially available starting materials such as oxolane (tetrahydrofuran) and sulfonamide derivatives.

    Chiral Synthesis: The chiral center at the 3-position can be introduced using asymmetric synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.

    Reaction Conditions: The synthesis often involves multiple steps, including protection and deprotection of functional groups, oxidation, and substitution reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or lithium diisopropylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3R)-oxolane-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfonyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Chiral catalysts for asymmetric synthesis.

Major Products

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-oxolane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its ability to interact with biological molecules.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which (3R)-oxolane-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The chiral center may also play a role in the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    (3S)-oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the chiral center.

    Oxolane-2-sulfonamide: A similar compound with the sulfonamide group at the 2-position instead of the 3-position.

    Tetrahydrofuran-3-sulfonamide: Another related compound with a different ring structure.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the sulfonamide group. This configuration can lead to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(3R)-oxolane-3-sulfonamide

InChI

InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m1/s1

InChI Key

GMAXVRALICXRLK-SCSAIBSYSA-N

Isomeric SMILES

C1COC[C@@H]1S(=O)(=O)N

Canonical SMILES

C1COCC1S(=O)(=O)N

Origin of Product

United States

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